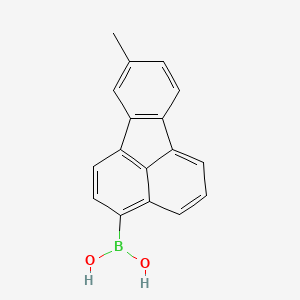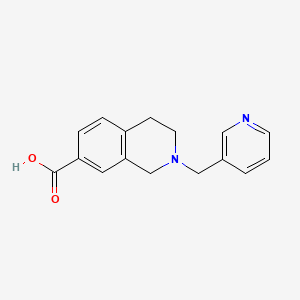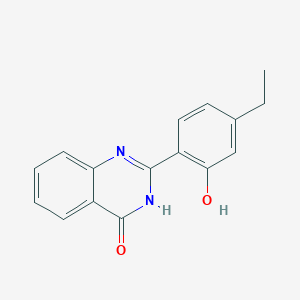
4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one is an organic compound characterized by its unique structure, which includes a methoxy group, a trimethylsilyloxy group, and a butenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with trimethylsilyl chloride in the presence of a base such as pyridine. This reaction forms the trimethylsilyloxy derivative, which is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one involves its interaction with various molecular targets. The methoxy and trimethylsilyloxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The butenone moiety can undergo nucleophilic addition reactions, which are crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl 3-methoxy-4-(trimethylsilyloxy)cinnamate: This compound shares the trimethylsilyloxy and methoxy groups but differs in the presence of a cinnamate moiety.
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester: Similar in having trimethylsilyloxy groups, but with a propenoic acid structure.
Uniqueness
4-(3-Methoxy-4-((trimethylsilyl)oxy)phenyl)but-3-en-2-one is unique due to its specific combination of functional groups and the butenone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and material science.
Propiedades
Fórmula molecular |
C14H20O3Si |
|---|---|
Peso molecular |
264.39 g/mol |
Nombre IUPAC |
(E)-4-(3-methoxy-4-trimethylsilyloxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C14H20O3Si/c1-11(15)6-7-12-8-9-13(14(10-12)16-2)17-18(3,4)5/h6-10H,1-5H3/b7-6+ |
Clave InChI |
NYBBNHAYBXNYDG-VOTSOKGWSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC(=C(C=C1)O[Si](C)(C)C)OC |
SMILES canónico |
CC(=O)C=CC1=CC(=C(C=C1)O[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)




![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)



![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11854561.png)

![5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B11854566.png)
